molecular formula C15H24N2O3S2 B11340869 N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11340869
M. Wt: 344.5 g/mol
InChI Key: VDMSCFNALXMAPO-UHFFFAOYSA-N
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Description

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiophene sulfonyl compounds. Examples include:

  • N-ethyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
  • N-propyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Uniqueness

N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24N2O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-pentyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C15H24N2O3S2/c1-2-3-4-9-16-15(18)13-7-5-10-17(12-13)22(19,20)14-8-6-11-21-14/h6,8,11,13H,2-5,7,9-10,12H2,1H3,(H,16,18)

InChI Key

VDMSCFNALXMAPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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